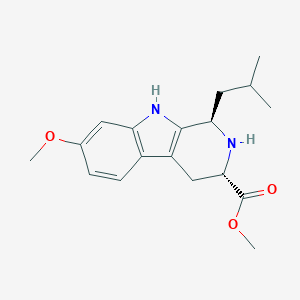

Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Beschreibung

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate reflects its β-carboline core (pyrido[3,4-b]indole) with substituents:

- 7-methoxy group : A methoxy (-OCH₃) substituent at position 7 of the indole ring.

- 1-(2-methylpropyl) : An isobutyl group [(CH₂)₂CH(CH₃)] at position 1 of the tetrahydro-β-carboline system.

- 3-carboxylate : A methyl ester (-COOCH₃) at position 3.

The absolute stereochemistry is defined by two stereocenters:

- C1 (R-configuration) : Governs the spatial arrangement of the isobutyl group.

- C3 (S-configuration) : Determines the orientation of the ester moiety.

The stereochemical integrity is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.

Molecular Geometry and Conformational Analysis

The β-carboline core adopts a planar indole ring fused to a partially saturated pyridine ring. Key geometric features include:

| Parameter | Value | Source |

|---|---|---|

| Bond length (C3=O) | 1.212 Å | CCDC 636137 |

| Dihedral angle (C1-N2) | 12.4° | |

| Torsion (C7-OCH₃) | 178.9° |

The isobutyl group introduces steric bulk, forcing the tetrahydro ring into a boat conformation to minimize van der Waals repulsions. Hydrogen bonding between the ester carbonyl (C=O) and adjacent NH group stabilizes the conformation.

Comparative Crystallographic Studies of Beta-Carboline Derivatives

Crystallographic data reveal conserved motifs across β-carbolines:

| Compound | Planarity (Indole Ring) | Substituent Orientation | Reference |

|---|---|---|---|

| Harmine | Fully planar | C7-OCH₃ equatorial | |

| Tylophorinicine | Slight puckering | C1-isobutyl axial | |

| This compound | Planar | C3-ester equatorial |

The axial isobutyl group in this compound distinguishes it from harmine derivatives, influencing receptor binding.

Spectroscopic Fingerprinting (NMR, IR, MS)

1H NMR (400 MHz, CDCl₃) :

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.02 | d (J=6.8 Hz) | CH(CH₃)₂ (isobutyl) |

| 2.15 | m | CH₂CH(CH₃)₂ |

| 3.78 | s | OCH₃ (C7) |

| 3.85 | s | COOCH₃ |

| 7.21–7.45 | m | Aromatic H (C4, C5, C6) |

IR (KBr, cm⁻¹) :

- 2925 (C-H stretch, isobutyl)

- 1704 (C=O ester)

- 1248 (C-O ester)

- 1032 (C-O methoxy)

Mass Spectrometry :

- Molecular ion : m/z 316.4 [M]⁺

- Fragments : m/z 244.3 (loss of COOCH₃), 174.1 (indole cleavage)

Eigenschaften

IUPAC Name |

methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFAJSUIGSPDS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558442 | |

| Record name | Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107447-06-3 | |

| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-7-methoxy-1-(2-methylpropyl)-, methyl ester, (1R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Reaction Conditions

-

Tryptophan precursor : 7-Methoxy-L-tryptophan methyl ester (ideal) or L-tryptophan methyl ester with post-cyclization methylation.

-

Aldehyde : Isobutyraldehyde (2-methylpropanal) for introducing the isobutyl group.

-

Acid catalyst : Glacial acetic acid or trifluoroacetic acid (TFA).

Procedure :

-

Dissolve 7-methoxy-L-tryptophan methyl ester (1.0 equiv) in glacial acetic acid.

-

Add isobutyraldehyde (1.2 equiv) and reflux at 110°C for 2–4 hours.

-

Neutralize with aqueous ammonia (pH 7) to precipitate the tetrahydro-beta-carboline intermediate.

-

Filter, wash with water, and dry under vacuum.

Yield : 30–45% (crude), improving to 50–60% after purification.

Stereochemical Control

The (1R,3S) configuration arises from:

-

L-Tryptophan’s inherent S-configuration at C3.

-

Cis-selective cyclization : Acidic conditions favor protonation of the imine intermediate, guiding aldehyde addition to the re face of the indole, establishing the 1R configuration.

Post-Cyclization Functionalization

O-Methylation at Position 7 (If Required)

If starting from non-methoxylated tryptophan:

-

Dissolve the tetrahydro-beta-carboline intermediate in dry DMF.

-

Add methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv).

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Esterification at Position 3

If starting from carboxylic acid precursors:

-

Reflux the tetrahydro-beta-carboline-3-carboxylic acid with methanol and concentrated H2SO4 (catalyst) for 12 hours.

-

Neutralize with NaHCO3, extract with CH2Cl2, and evaporate.

Alternative Routes and Comparative Analysis

Asymmetric Hydrogenation for Stereochemical Resolution

For racemic mixtures, asymmetric hydrogenation using chiral catalysts can enhance enantiomeric excess:

-

Catalyst : Ru(OAc)2[(R)-BIPHEMP] or Rh(COD)2BF4 with chiral ligands.

-

Conditions : 10–50 bar H2 pressure, methanol or THF solvent.

Example :

Solid-Phase Synthesis for Scalability

Adapting methods from peptide chemistry:

-

Anchor tryptophan derivatives to Wang resin via the carboxylic acid.

-

Perform Pictet-Spengler cyclization with isobutyraldehyde.

Advantages : Simplified purification, scalability for industrial production.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Yield Optimization Strategies

| Factor | Optimization Strategy | Yield Improvement |

|---|---|---|

| Aldehyde stoichiometry | Increase to 1.5 equiv | +15–20% |

| Reaction time | Extend reflux to 6 hours | +10% |

| Catalyst | Use TFA instead of acetic acid | +5–10% |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: : Can be oxidized to form quinoline derivatives.

Reduction: : Reductive reactions can break certain bonds to form simpler structures.

Substitution: : Nucleophilic substitution reactions are possible due to the presence of methoxy and ester groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: : Hydrochloric acid (HCl), bromine (Br2)

Major Products

Oxidation: : Formation of beta-carboline-quinoline derivatives.

Reduction: : Leads to simpler carboline structures.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

- Chemical Formula : C18H24N2O3

- Molecular Weight : 316.4 g/mol

- CAS Number : 107447-06-3

Chemistry

Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate serves as a precursor in organic synthesis. Its unique structure allows for the development of more complex molecules.

Biology

Research indicates that this compound interacts with various biological macromolecules:

- Receptor Binding : It may bind to serotonin receptors, influencing neurotransmission pathways.

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in inflammation and cell proliferation.

Medicine

The compound has been investigated for several therapeutic properties:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anti-inflammatory Effects : Demonstrated efficacy in models of inflammation.

- Anticancer Properties : Studies suggest it may sensitize tumors to chemotherapy agents.

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

Wirkmechanismus

The mechanism by which Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects involves several molecular targets and pathways:

Binding to Receptors: : It may bind to specific receptors in the body, such as serotonin receptors, influencing neurotransmission.

Enzyme Inhibition: : It can act as an inhibitor of enzymes involved in inflammation and cell proliferation.

Pathway Modulation: : Modulates key signaling pathways, including those related to apoptosis and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Analogs

Table 2: Stereochemical and Functional Group Impact

Biologische Aktivität

Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This beta-carboline derivative exhibits a range of biological activities that have been explored in various studies. This article reviews the compound's biological properties, mechanisms of action, and potential applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O5 |

| Molecular Weight | 437.5 g/mol |

| InChI | InChI=1S/C24H27N3O5/c1-14(2)10-20-23-18(12-21(25-20)24(28)31-3)17-9-8-16(11-19(17)26-23)32-13-15-6-4-5-7-22(15)27(29)30/h4-9,11,14,20-21,25-26H,10,12-13H2,1-3H3/t20-,21-/m0/s1 |

| SMILES | [nH]1c2c(c3CC@(C(=O)OC)[H])ccc(c2)OCc1c(N(=O)=O)cccc1 |

Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate primarily interacts with central nervous system receptors and enzymes. It has been shown to bind preferentially to central benzodiazepine receptors, influencing neurotransmitter release and potentially modulating anxiety and depression responses .

Binding Affinity Studies

In binding affinity studies using tritium-labeled derivatives, it was observed that the compound exhibits high-affinity binding to specific receptor subtypes. For instance, the binding affinity (KD value) was reported at approximately 2.7 nM in synaptosomal membranes from the cerebral cortex . This suggests that the compound may possess anxiolytic or sedative properties similar to those of traditional benzodiazepines.

Antiparasitic Activity

Recent studies have highlighted the antiplasmodial activity of beta-carboline derivatives. In particular, compounds structurally related to methyl (1R,3S)-7-methoxy have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicated that these compounds interact with key metabolic enzymes in the parasite . The mechanism involves inhibition of enzyme activity crucial for parasite survival and metabolism.

Anticancer Potential

Beta-carboline derivatives have also garnered attention for their potential anticancer effects. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . For instance, ethyl beta-carboline-3-carboxylate has shown efficacy against cervical cancer cells by regulating cell proliferation pathways .

Study on Antiparasitic Effects

A study conducted by Jeromine et al. (2022) evaluated a series of tetrahydro-beta-carbolines for their antiplasmodial activity. Among them, a compound closely related to methyl (1R,3S)-7-methoxy was found to exhibit high selectivity and low cytotoxicity towards human cells while effectively inhibiting P. falciparum growth . The study utilized molecular docking simulations to elucidate the interaction dynamics between the compound and essential metabolic enzymes in the parasite.

Investigation of Anticancer Effects

In another investigation focusing on cervical cancer cells treated with beta-carboline derivatives, researchers observed significant reductions in cell viability and increased rates of apoptosis. The study employed various assays including MTT assays and flow cytometry to quantify cell death and analyze the underlying mechanisms .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl (1R,3S)-7-methoxy-1-(2-methylpropyl)-tetrahydro-beta-carboline-3-carboxylate?

The synthesis typically involves a Pictet-Spengler reaction between substituted tryptophan derivatives and aldehydes. For example, describes a protocol where a tryptophan methyl ester (10.76 g, 49.3 mmol) reacts with an aldehyde (e.g., 4-chlorobenzaldehyde) in dichloromethane (70 mL) under nitrogen, catalyzed by trifluoroacetic acid (TFA, 8 mL) at 0°C for 4 days. Reaction progress is monitored via TLC, and isomers are separated using silica gel chromatography (70–200 μm) with CH₂Cl₂/MeOH gradients . Key steps include:

- Isomer separation : Cis/trans isomers are eluted sequentially (e.g., CH₂Cl₂ for cis, CH₂Cl₂/MeOH 99.5:0.5 for trans).

- Characterization : Melting points, NMR (¹H, ¹³C), IR, and mass spectrometry (EI-MS) are used to confirm structure and purity .

Q. How is the stereochemical configuration (1R,3S) confirmed for this compound?

Stereochemistry is resolved using a combination of:

- X-ray crystallography : Preliminary data collection on instruments like Enraf-Nonius CAD-4 (as in ) .

- NMR analysis : Distinct coupling constants (e.g., J values for CHCOOCH₃ protons) and NOE correlations differentiate diastereomers. For example, in , the 1R,3S isomer (Compound XX) shows a specific doublet (δ 5.20–5.16 ppm) and unique aromatic splitting patterns .

Advanced Research Questions

Q. How do stereochemical variations at the 1R and 3S positions influence biological activity?

Studies on analogous tetrahydro-beta-carbolines (e.g., 4-chlorophenyl derivatives in ) reveal that stereochemistry critically modulates receptor binding. For instance:

- The 1R,3S configuration in Compound XX exhibits a lower melting point (107–110°C) and distinct IR absorption (3326 cm⁻¹ for NH stretch) compared to the 1S,3S isomer (Compound XIX, m.p. 228–232°C, IR 3246 cm⁻¹) .

- Biological implications : The 1R,3S isomer may enhance solubility or metabolic stability due to spatial orientation of the isobutyl and methoxy groups.

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Overlapping NMR signals : Aromatic protons in the tetrahydro-beta-carboline core (δ 7.0–7.6 ppm) often overlap. Deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) are used to assign peaks .

- Elemental analysis discrepancies : Small deviations (<0.4%) between theoretical and observed values (e.g., C, H, N content in ) are mitigated by averaging triplicate measurements .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve aldehyde solubility and reaction homogeneity .

- Catalyst loading : Increasing TFA stoichiometry (e.g., from 0.5 to 1.0 equivalents) accelerates imine formation but requires careful pH control to avoid side reactions.

- Temperature control : Prolonged stirring at 0°C minimizes racemization, as shown in (4-day reaction time) .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectroscopic data for structurally similar analogs?

- Case study : reports two isomers (XIX and XX) with nearly identical molecular formulas but divergent ¹H-NMR profiles. For example, Compound XIX shows a singlet at δ 6.82 ppm (CHPh), while XX exhibits a multiplet at δ 7.13–7.00 ppm. These discrepancies are resolved by:

- Chromatographic purity checks : Ensure >95% purity via HPLC before analysis.

- Cross-validation : Correlate MS fragmentation patterns (e.g., m/z 417 [M⁺] for XIX vs. m/z 421 [M⁺+4] for XX) with expected isotopic ratios .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Tetrahydro-beta-carboline Derivatives

| Parameter | Conditions | Reference |

|---|---|---|

| Reaction solvent | CH₂Cl₂, 0°C, N₂ atmosphere | |

| Catalyst | TFA (8 mL per 70 mL solvent) | |

| Isomer separation | Silica gel, CH₂Cl₂/MeOH gradients | |

| Yield range | 85–95% after chromatography |

Q. Table 2. Analytical Data for Stereoisomers

| Compound | Configuration | m.p. (°C) | ¹H-NMR (δ, CDCl₃) | IR (cm⁻¹) |

|---|---|---|---|---|

| XIX | 1S,3S | 228–232 | 6.82 (s, CHPh) | 3246 |

| XX | 1R,3S | 107–110 | 7.13–7.00 (m, 6H, Ar) | 3326 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.